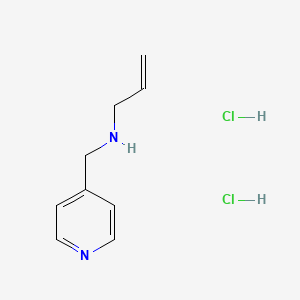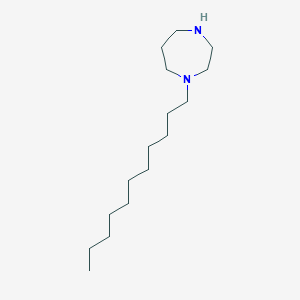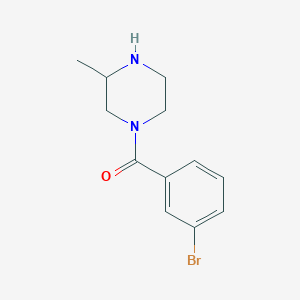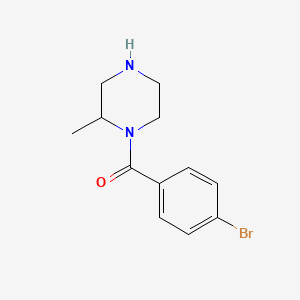![molecular formula C9H5Br2F2N3 B6362552 3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole CAS No. 1240568-66-4](/img/structure/B6362552.png)
3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole” is a type of organic compound known as a triazole. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. It also has a 2,3-difluorophenylmethyl group attached to one of the nitrogen atoms and two bromine atoms attached to the carbon atoms of the triazole ring .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions. For example, they can participate in nucleophilic substitution reactions, where an atom or group in the molecule is replaced by a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of electronegative atoms like fluorine and bromine in this compound could make it relatively polar, affecting its solubility in different solvents .Applications De Recherche Scientifique
Broad Spectrum Biological Activities
1,2,4-Triazole derivatives exhibit a broad range of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. Recent literature emphasizes the importance of these compounds in synthesizing biologically active substances, highlighting their role in modern organic synthesis for various chemical modeling and applications in the pharmaceutical industry (Ohloblina, 2022).
Synthetic Routes and Chemical Properties
The synthesis and physico-chemical properties of 1,2,4-triazole derivatives have been extensively studied. Various synthetic routes have been explored to enhance their biological efficacy and application scope, including eco-friendly procedures for triazole synthesis that emphasize energy savings and sustainability (Kaushik et al., 2019). Furthermore, advancements in copper-catalyzed azide-alkyne cycloadditions have enabled the efficient synthesis of 1,2,3-triazoles, highlighting the versatility and potential of triazole compounds in drug development and other applications (de Souza et al., 2019).
Applications in Cancer Research
1,2,3-Triazole-containing hybrids have emerged as potential anticancer agents, showing efficacy in preclinical models against various cancer types. The structural diversity and the ability to engage in multiple mechanisms of action make triazole derivatives promising candidates for novel anticancer therapies. These compounds have been highlighted for their potential in combating drug-resistant cancers and improving the safety profiles of cancer treatments (Xu et al., 2019).
Antiepileptic/Anticonvulsant Activities
Triazole groups have been identified as significant pharmacophores in the development of antiepileptic and anticonvulsant drugs. Research has systematically reviewed triazole derivatives over the past two decades, underscoring their capacity to exhibit a wide array of properties and bioactivities. This makes 1,2,4-triazole a key motif in medicinal chemistry for exploring potential antiepileptic drugs (Wang & Liu, 2021).
Psychopharmacological Activities
Substituted triazole analogues have been reviewed for their psychopharmacological activities, demonstrating a range of effects including antianxiety, antidepressant, and sedative properties. The triazole core is a crucial element in several marketed drugs, underscoring its significance in the development of treatments for central nervous system disorders (Asif, 2014).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many brominated and fluorinated organic compounds are relatively stable and non-reactive, but they can be harmful if ingested or inhaled, and they can be damaging to the environment .
Orientations Futures
Propriétés
IUPAC Name |
3,5-dibromo-1-[(2,3-difluorophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2N3/c10-8-14-9(11)16(15-8)4-5-2-1-3-6(12)7(5)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWZNCYIYADIBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CN2C(=NC(=N2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6362473.png)


![2-Ethoxy-4-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B6362489.png)

![4-[(Butylamino)methyl]-N,N-dimethylaniline dihydrochloride](/img/structure/B6362508.png)
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)


![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)
![1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B6362592.png)